molecular formula C10H9BrN2O2 B089483 Ethyl 5-bromo-1H-indazole-3-carboxylate CAS No. 1081-04-5

Ethyl 5-bromo-1H-indazole-3-carboxylate

Cat. No. B089483
CAS RN: 1081-04-5
M. Wt: 269.09 g/mol
InChI Key: DKVWLGFTRAWGAD-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-indazole-3-carboxylate is a heterocyclic aromatic organic compound . It’s mainly used as a raw material in chemical synthesis for the preparation of other compounds . Its derivative can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .


Molecular Structure Analysis

The molecular formula of Ethyl 5-bromo-1H-indazole-3-carboxylate is C10H9BrN2O2 . The InChI code is 1S/C10H9BrN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 5-bromo-1H-indazole-3-carboxylate is 269.10 . It’s a solid at room temperature . The density is 1.6±0.1 g/cm3, and the boiling point is 406.4±25.0 °C at 760 mmHg .

Scientific Research Applications

Overview of Indazole Derivatives and Their Therapeutic Applications

Indazole derivatives, including Ethyl 5-bromo-1H-indazole-3-carboxylate, are recognized for their wide range of biological activities, which have spurred interest in developing novel therapeutic agents based on the indazole scaffold. Research highlights the pharmacological significance of indazole derivatives, showing promising anticancer and anti-inflammatory activities. These derivatives have also found applications in treating disorders involving protein kinases and neurodegeneration. The compounds with a defined mechanism of action offer new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Chemistry and Biology of Indazoles

Indazoles, including Ethyl 5-bromo-1H-indazole-3-carboxylate, play a crucial role in the synthesis of drugs due to their antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic activity, and antipsychotic properties. These compounds are pivotal in the development of new drugs, showcasing the versatility and importance of indazoles in medicinal chemistry and pharmaceutical applications (Ali, Dar, Pradhan, & Farooqui, 2013).

Synthesis and Applications of Triazole Derivatives

Research on triazole derivatives, related to the broader family of indazoles, indicates a broad range of biological activities including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These findings underscore the critical role of such heterocyclic compounds in developing new drugs for various diseases. Triazole derivatives have been explored for their potential uses against several neglected diseases, highlighting the ongoing need for novel therapeutic agents (Ferreira et al., 2013).

Safety And Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

Indazole, the core structure of Ethyl 5-bromo-1H-indazole-3-carboxylate, has various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole and its derivatives are expected to be explored in the future for the treatment of various pathological conditions .

properties

IUPAC Name

ethyl 5-bromo-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVWLGFTRAWGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506969
Record name Ethyl 5-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-1H-indazole-3-carboxylate

CAS RN

1081-04-5
Record name Ethyl 5-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-2H-indazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3 g of 5-bromo-1H-indazole-3-carboxylic acid was dissolved in 60 mL of ethanol, added with 0.6 mL of concentrated sulfuric acid, and heated under reflux for 8 hours. After allowing to cool to room temperature, addition of water and extraction with ethyl acetate were conducted, and the resultant organic layer was washed with saturated aqueous sodium hydrogen carbonate and saturated brine, dried over magnesium sulfate, and the solvent was evaporated, to afford 2.7 g of the title compound as yellow crystals.
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0.6 mL
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